2-(4-Fluorobenzoyl)oxirane
Description
Significance of Epoxides as Reactive Intermediates and Synthetic Building Blocks
Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued in organic chemistry for their reactivity. numberanalytics.comscbt.com The considerable ring strain within the epoxide ring makes them susceptible to ring-opening reactions when attacked by a wide range of nucleophiles. libretexts.org This reactivity renders epoxides as excellent and versatile intermediates for the stereospecific formation of key bonds in the synthesis of larger, more complex molecules. encyclopedia.pub They serve as precursors to a diverse array of important functional groups, including diols, amino alcohols, and ethers, making them pivotal in the synthesis of pharmaceuticals, agrochemicals, and polymers. scbt.comnumberanalytics.com The ability to control the regioselectivity and stereoselectivity of epoxide ring-opening reactions further enhances their utility as powerful synthetic building blocks. numberanalytics.comencyclopedia.pub
Strategic Importance of Fluorine and Fluorinated Moieties in Chemical Research
The introduction of fluorine into organic molecules has become a widespread and impactful strategy in medicinal chemistry and materials science. omicsonline.orgnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical properties of a molecule. mdpi.comtandfonline.com In drug design, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, modulate the acidity or basicity of nearby functional groups, and improve binding affinity to target proteins. nih.govbohrium.com It is estimated that a significant portion of marketed drugs contain fluorine, highlighting its importance in the pharmaceutical industry. omicsonline.org Furthermore, the use of the 18F isotope is a cornerstone of Positron Emission Tomography (PET) imaging, a critical diagnostic tool. nih.gov
Structural Context of 2-(4-Fluorobenzoyl)oxirane as a Highly Functionalized Epoxide
This compound is a highly functionalized molecule that possesses both a reactive epoxide ring and an electronically modified aromatic system. The presence of the 4-fluorobenzoyl group significantly influences the reactivity of the adjacent epoxide. The electron-withdrawing nature of the fluorine atom and the carbonyl group can activate the epoxide ring, making it more susceptible to nucleophilic attack. cymitquimica.com This functionalization provides chemists with additional handles for synthetic transformations and allows for the introduction of fluorine-containing motifs into target molecules. The specific substitution pattern offers opportunities for regioselective reactions, further expanding its synthetic utility. scbt.com
Overview of Research Areas Pertaining to this compound and Related Compounds
Research involving this compound and structurally related compounds spans several areas of organic and medicinal chemistry. A primary focus is its use as a key intermediate in the synthesis of complex organic molecules and heterocyclic systems. acs.org For instance, it has been utilized in the Corey-Chaykovsky reaction for the synthesis of other oxiranes. researchgate.net The development of new synthetic methodologies that employ functionalized epoxides continues to be an active area of investigation. york.ac.ukresearchgate.nettandfonline.com In medicinal chemistry, related fluorinated compounds are explored for their potential as therapeutic agents, such as in the development of soluble epoxide hydrolase inhibitors. acs.org The synthesis of various derivatives, such as those with additional substitutions on the oxirane or phenyl rings, is also a subject of study. jst.go.jpapolloscientific.co.ukresearchgate.netpharmaffiliates.com
Compound Information Table
| Compound Name |
| This compound |
| 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide |
| 4-fluorobenzaldehyde |
| 4-fluorobenzoyl chloride |
| methyl salicylate |
| salicylhydrazide |
| 2-(4-fluorobenzoyl)pyridine |
| 2,2-Diacetyl-3-(4-fluorobenzoyl)oxirane |
| 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane |
| 2-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)oxirane |
| 2-(4-Fluorobenzoyl)-3-phenyloxirane |
| 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene |
| 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyl-2-oxiranecarboxamide |
| 5-nitroindole |
Chemical Properties Table
| Property | Value | Source |
| 2-(4-Fluorophenyl)oxirane | ||
| Molecular Formula | C8H7FO | sigmaaldrich.comnih.gov |
| Molecular Weight | 138.14 g/mol | sigmaaldrich.comnih.gov |
| Boiling Point | 92 °C/14 mmHg | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Density | 1.167 g/mL at 25 °C | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.508 | sigmaaldrich.comsigmaaldrich.com |
| 2-(4-Fluorobenzoyl)-3-phenyloxirane | ||
| Molecular Formula | C15H11FO2 | nih.gov |
| Molecular Weight | 242.24 g/mol | nih.gov |
| 2,2-Diacetyl-3-(4-fluorobenzoyl)oxirane | ||
| Molecular Formula | C13H11FO4 | jst.go.jp |
| Molecular Weight | 250.225 | jst.go.jp |
| 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyl-2-oxiranecarboxamide | ||
| Molecular Formula | C26H24FNO3 | pharmaffiliates.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(4-fluorophenyl)-(oxiran-2-yl)methanone |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-6(2-4-7)9(11)8-5-12-8/h1-4,8H,5H2 |
InChI Key |
OIAKXZWJQIBNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Strategies for 2 4 Fluorobenzoyl Oxirane
Identification of Key Disconnections Leading to the Oxirane Ring and Benzoyl Moiety
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. deanfrancispress.comscitepress.orgamazonaws.com For 2-(4-fluorobenzoyl)oxirane, two primary retrosynthetic disconnections are considered, each leading to a distinct synthetic approach.
Disconnection I: C-C and C-O Bond Cleavage of the Oxirane Ring (Darzens-type Condensation)
The first strategic disconnection involves breaking the carbon-carbon and one of the carbon-oxygen bonds of the oxirane ring. This approach is characteristic of a Darzens or a related nucleophilic epoxidation reaction. organic-chemistry.orgwikipedia.org Specifically, for an α,β-epoxy ketone, the disconnection is made between the carbonyl carbon and the adjacent oxirane carbon, as well as within the oxirane ring itself. This leads to two synthons: a 4-fluorobenzoyl cation and a two-carbon epoxide anion equivalent.
The corresponding synthetic equivalents for these synthons would be an aldehyde, specifically 4-fluorobenzaldehyde , and a nucleophile derived from a halo-substituted precursor that can form the oxirane ring. A common method involves the reaction of an α-halo ketone with an aldehyde. wikipedia.org Therefore, a more practical disconnection of the target molecule is between the two carbons of the oxirane ring, which suggests a reaction between 4-fluorobenzaldehyde and an enolate derived from an α-halomethyl ketone.
Disconnection II: C=C Double Bond Formation followed by Epoxidation
An alternative retrosynthetic strategy focuses on the formation of the oxirane ring from an alkene precursor. This involves a functional group interconversion (FGI) of the epoxide to a carbon-carbon double bond. deanfrancispress.com This disconnection points to an α,β-unsaturated ketone, 1-(4-fluorophenyl)prop-2-en-1-one , as the immediate precursor. nih.govsigmaaldrich.com The subsequent synthesis would then involve the epoxidation of this alkene.
This precursor, in turn, can be disconnected at the α-β carbon-carbon bond, suggesting a Claisen-Schmidt condensation reaction. This leads to simpler and more readily available starting materials: 4-fluoroacetophenone and formaldehyde .
These two primary disconnections form the basis for the main synthetic strategies for this compound, which are detailed in the following sections.
Precursors for the Oxirane Ring Formation
The formation of the oxirane ring is the pivotal step in the synthesis of this compound. The choice of precursors is dictated by the chosen synthetic strategy.
Based on the retrosynthetic analysis, the following precursors are identified for the formation of the oxirane ring:
| Synthetic Strategy | Precursor 1 | Precursor 2 | Reagent/Condition |
| Darzens-type Condensation | 4-Fluorobenzaldehyde | α-Halo Ketone (e.g., Chloroacetone) | Base (e.g., NaOEt, KOtBu) |
| Epoxidation | 1-(4-Fluorophenyl)prop-2-en-1-one | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Base or Catalyst |
For the Darzens-type Condensation:
4-Fluorobenzaldehyde: This aromatic aldehyde serves as the electrophilic component, reacting with a nucleophilic enolate.
α-Halo Ketones: A compound such as chloroacetone (B47974) or bromoacetone (B165879) can be deprotonated at the α-carbon to form a resonance-stabilized enolate. This enolate then acts as the nucleophile. wikipedia.org The subsequent intramolecular SN2 reaction forms the epoxide ring. organic-chemistry.org
For the Epoxidation of an α,β-Unsaturated Ketone:
1-(4-Fluorophenyl)prop-2-en-1-one: This α,β-unsaturated ketone is the direct precursor to the target molecule via epoxidation. nih.govsigmaaldrich.com The carbon-carbon double bond is susceptible to attack by various oxidizing agents to form the oxirane ring.
Oxidizing Agents: Common reagents for this transformation include hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
Synthetic Approaches for Incorporating the 4-Fluorobenzoyl Group
The 4-fluorobenzoyl moiety is a crucial part of the target molecule's structure. Its incorporation is achieved through the use of appropriately substituted starting materials in the initial stages of the synthesis.
Synthesis via Darzens-type Condensation:
Reaction: 4-Fluorobenzaldehyde is reacted with an enolate generated from an α-halo ketone (e.g., chloroacetone) in the presence of a base.
Mechanism: The reaction proceeds via a nucleophilic addition of the enolate to the aldehyde, followed by an intramolecular cyclization to form the this compound. mychemblog.com
Synthesis via Epoxidation of an α,β-Unsaturated Ketone:
This strategy incorporates the 4-fluorobenzoyl group from the outset by using 4-fluoroacetophenone . The synthesis involves two main steps:
Formation of the α,β-Unsaturated Ketone: 4-Fluoroacetophenone undergoes a Claisen-Schmidt condensation with formaldehyde. This reaction is typically base-catalyzed and results in the formation of 1-(4-fluorophenyl)prop-2-en-1-one.
Epoxidation: The resulting α,β-unsaturated ketone is then treated with an oxidizing agent, such as hydrogen peroxide in the presence of a base (e.g., NaOH in methanol/water), to yield this compound.
A comparison of the starting materials for each approach is provided in the table below:
| Synthetic Approach | Key Starting Material Incorporating the 4-Fluorobenzoyl Group | Other Key Reagents |
| Darzens-type Condensation | 4-Fluorobenzaldehyde | α-Halo Ketone, Base |
| Epoxidation | 4-Fluoroacetophenone | Formaldehyde, Base, Oxidizing Agent |
Both strategies offer viable pathways to this compound, with the choice of method often depending on the availability of starting materials, desired yield, and scalability of the reaction. The synthesis of necessary precursors, such as α-halo ketones and α,β-unsaturated ketones, relies on well-established organic reactions. For instance, α-bromo ketones can be prepared by the bromination of the corresponding ketone, such as acetophenone, in the presence of a suitable solvent and catalyst. orgsyn.orgorgsyn.org
Advanced Synthetic Methodologies for 2 4 Fluorobenzoyl Oxirane and Analogs
Epoxidation of Carbonyl Compounds
The direct conversion of a carbonyl group into an epoxide is a powerful and atom-economical strategy. This transformation is most notably accomplished using sulfur ylides in reactions such as the Corey-Chaykovsky reaction.
Corey-Chaykovsky Reaction and Mechanistic Considerations
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis for the preparation of three-membered rings, including epoxides, from carbonyl compounds. organic-chemistry.orgwikipedia.org Discovered by E. J. Corey and Michael Chaykovsky, this reaction involves the addition of a sulfur ylide to a ketone or aldehyde. wikipedia.orgyoutube.com For the synthesis of 2-(4-Fluorobenzoyl)oxirane, the precursor would be 4-fluorobenzaldehyde.
The reaction is typically mediated by two common sulfur ylides: dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) and dimethylsulfonium methylide. organic-chemistry.org These ylides are generated in situ by the deprotonation of their corresponding sulfonium or sulfoxonium halide salts with a strong base, such as sodium hydride (NaH). organic-chemistry.org
Mechanism: The reaction mechanism proceeds through a well-defined sequence:
Nucleophilic Addition: The negatively charged carbon of the sulfur ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. mychemblog.com This initial attack forms a betaine intermediate.
Intramolecular Ring Closure: The resulting oxygen anion in the betaine intermediate then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the sulfonium group. mychemblog.com
Leaving Group Departure: This attack leads to the displacement of a neutral dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) molecule, which are excellent leaving groups, thereby forming the stable three-membered oxirane ring. wikipedia.orgmychemblog.com
A key distinction from the related Wittig reaction is that the phosphorus ylides used in the latter lead to olefination rather than epoxidation. This is due to the high thermodynamic stability of the phosphorus-oxygen double bond formed in the Wittig reaction intermediate (an oxaphosphetane). mychemblog.com
Development of Ylide-Mediated Epoxidations
Since its discovery, the Corey-Chaykovsky reaction has seen significant development, particularly in the realm of catalytic and asymmetric synthesis. The ability to render the process catalytic is highly desirable, especially when using complex and expensive chiral sulfides. mychemblog.com
Two primary catalytic methods have been developed:
Alkylation-Deprotonation: This method involves the reaction of a sulfide with an alkyl halide in the presence of a base and the carbonyl substrate. organic-chemistry.orgchegg.com
Metal Carbene-Sulfide Reaction: This approach utilizes the reaction of a sulfide with a diazo compound in the presence of a metal catalyst to generate the ylide. organic-chemistry.orgchegg.com
These catalytic approaches, when combined with chiral sulfides, have paved the way for catalytic asymmetric epoxidation, allowing for the synthesis of enantioenriched epoxides. organic-chemistry.orgchegg.com For instance, heterobimetallic catalysts, such as a La-Li₃-BINOL complex, have been successfully employed in the catalytic asymmetric Corey-Chaykovsky epoxidation of various ketones, achieving high yields and excellent enantioselectivities (up to 97% ee). wikipedia.orgyoutube.com The development of such catalytic systems is crucial for accessing chiral analogs of this compound.
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Yield (%) |
| La-Li₃-BINOL complex | Methyl Ketones | 91-97% | 88->99% |
| Chiral Sulfide/Alkyl Halide/Base | Aldehydes | High | Good |
| Chiral Sulfide/Diazo Compound/Metal Catalyst | Aldehydes | High | Good |
Epoxidation of Olefinic Precursors
An alternative to the direct epoxidation of carbonyls is the epoxidation of a carbon-carbon double bond in an olefinic precursor. For this compound, a suitable precursor is a chalcone (B49325) derivative, specifically (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Peroxyacid-Mediated Epoxidations
The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and widely used method for synthesizing epoxides, known as the Prilezhaev reaction. organicreactions.org The mechanism is a concerted process where the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic double bond. youtube.com This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. youtube.com
However, for α,β-unsaturated ketones like chalcones, this reaction can be complicated. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack by the peroxyacid. jk-sci.com Consequently, a competing reaction, the Baeyer-Villiger oxidation of the ketone, can occur, leading to the formation of an ester instead of the desired epoxide. jk-sci.com
A more effective method for the epoxidation of electron-deficient alkenes is nucleophilic epoxidation using alkaline hydrogen peroxide (H₂O₂). jk-sci.com In this case, the hydroperoxide anion (HOO⁻), generated by the reaction of H₂O₂ with a base, acts as the nucleophile and attacks the β-carbon of the α,β-unsaturated system. This is followed by intramolecular cyclization to form the epoxide. jk-sci.com
| Reagent | Substrate Type | Key Feature |
| m-CPBA | Electron-rich Alkenes | Electrophilic, concerted mechanism, stereospecific. |
| Alkaline H₂O₂ | α,β-Unsaturated Ketones | Nucleophilic, avoids Baeyer-Villiger side reaction. |
Catalytic Asymmetric Epoxidation Methodologies
The demand for enantiomerically pure epoxides has driven the development of various catalytic asymmetric epoxidation methods for olefins.
Jacobsen-Katsuki Epoxidation: This method employs chiral manganese-salen complexes as catalysts and is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. youtube.comucalgary.caresearchgate.net While trans-alkenes are generally poorer substrates, this method offers a broad scope for various olefin types. researchgate.net
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the epoxidation of α,β-unsaturated ketones, several organocatalytic systems have been developed:
Chiral Amines: Proline and its derivatives can catalyze the epoxidation of enones and enals. youtube.com
Cinchona Alkaloids: These have been used as phase-transfer catalysts for the highly enantioselective epoxidation of chalcones, achieving excellent yields and enantioselectivities (up to >99% ee) with low catalyst loading. chegg.com
Chiral Ketones: Fructose-derived ketones have been shown to be effective catalysts for the asymmetric epoxidation of a wide range of olefins.
These organocatalytic methods often utilize hydroperoxides as the terminal oxidant and offer an environmentally benign alternative to metal-based catalysts. mychemblog.com
Sharpless Asymmetric Epoxidation: This highly reliable and enantioselective method is specifically designed for the epoxidation of allylic alcohols. masterorganicchemistry.comrsc.org It utilizes a catalyst system comprising titanium tetra(isopropoxide), a chiral tartrate ester (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. masterorganicchemistry.comrsc.org To apply this method for the synthesis of a chiral analog of this compound, the corresponding 4-fluorobenzoyl-substituted allylic alcohol would be required as the starting material. The facial selectivity of the epoxidation is predictable based on the chirality of the tartrate used. beilstein-journals.org
| Method | Catalyst Type | Substrate Scope | Key Advantage |
| Jacobsen-Katsuki | Chiral Mn-salen complex | Unfunctionalized cis-alkenes | Broad substrate scope |
| Organocatalysis | Chiral amines, alkaloids, ketones | α,β-Unsaturated carbonyls | Metal-free, high enantioselectivity |
| Sharpless Epoxidation | Ti(OiPr)₄ / Chiral Tartrate | Allylic alcohols | High predictability and enantioselectivity |
Intramolecular Cyclization Pathways
Intramolecular cyclization provides a convergent approach to oxirane synthesis, where the two carbon atoms and the oxygen atom of the ring are assembled from a linear precursor in the final ring-forming step.
A primary example of this strategy is the base-promoted cyclization of halohydrins . libretexts.org This reaction is essentially an intramolecular Williamson ether synthesis. youtube.com The process begins with the deprotonation of the hydroxyl group of the halohydrin by a base to form an alkoxide. chegg.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears a halogen (a good leaving group). chegg.com This intramolecular Sₙ2 attack results in the formation of the epoxide ring. ucalgary.ca For this reaction to be successful, the hydroxyl group and the halogen must be in an anti-periplanar conformation to allow for the requisite backside attack of the Sₙ2 mechanism. ucalgary.ca A plausible precursor for this compound via this route would be a 2-halo-1-(4-fluorophenyl)-3-phenylpropan-1-ol derivative.
Another relevant intramolecular cyclization is the Darzens condensation . wikipedia.orgjk-sci.com This reaction involves the condensation of a carbonyl compound (like 4-fluorobenzaldehyde) with an α-halo ketone or α-halo ester in the presence of a base. wikipedia.org The mechanism starts with the deprotonation of the α-halo compound to form a carbanion (enolate). mychemblog.com This carbanion then adds to the carbonyl group of the aldehyde. The resulting halo-alkoxide intermediate subsequently undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces the halide to form the α,β-epoxy ketone or ester. organic-chemistry.orgwikipedia.org This method is particularly useful as it constructs the carbon-carbon bond and the epoxide ring in a single synthetic sequence.
Halohydrin Cyclization via Intramolecular Williamson Ether Synthesis
The formation of oxiranes from halohydrins is a classic and reliable method in organic synthesis, proceeding through an intramolecular Williamson ether synthesis. This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking an adjacent carbon atom bearing a halogen. The result is the displacement of the halide and the formation of a three-membered cyclic ether—the oxirane ring.
The synthesis of this compound via this pathway would typically start from a suitable halohydrin precursor, such as 2-halo-1-(4-fluorophenyl)ethan-1-one. This precursor can be reduced to form the corresponding 2-halo-1-(4-fluorophenyl)ethanol. In the presence of a base, such as sodium hydroxide (B78521), the alcohol is deprotonated. The resulting alkoxide then undergoes an intramolecular cyclization to yield this compound. google.com This process is efficient for the formation of three-membered rings. libretexts.org
The general mechanism can be summarized in two key steps:
Deprotonation: A base removes the acidic proton from the hydroxyl group of the halohydrin, creating a nucleophilic alkoxide ion.
Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bonded to the halogen, displacing the halide and closing the ring to form the epoxide.
This intramolecular variant of the Williamson ether synthesis is particularly effective for forming strained rings like epoxides. organicchemistrytutor.commasterorganicchemistry.comyoutube.com
Table 1: Key Steps in Halohydrin Cyclization
| Step | Description | Reactants | Products |
| 1 | Reduction of α-haloketone | 2-halo-1-(4-fluorophenyl)ethanone, Reducing agent (e.g., Sodium borohydride) | 2-halo-1-(4-fluorophenyl)ethanol |
| 2 | Intramolecular Cyclization | 2-halo-1-(4-fluorophenyl)ethanol, Base (e.g., Sodium hydroxide) | This compound, Halide salt, Water |
Unintended Formation through Degradation Pathways (e.g., Oxidative Degradation of Atorvastatin)
The formation of oxirane-containing structures is not always a deliberate synthetic goal. In some cases, these compounds can arise as unintended degradation products of more complex molecules. A notable example is the formation of an oxirane derivative during the degradation of Atorvastatin, a widely used medication for lowering cholesterol. nih.gov
Forced degradation studies have shown that Atorvastatin is susceptible to degradation under various stress conditions, including acidic, oxidative, photochemical, and thermal stress. nih.govbeilstein-journals.org Under oxidative conditions, particularly through photo-oxidation, Atorvastatin can break down to form several products. google.comgoogleapis.com One of these degradation products has been identified as 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.comgoogleapis.comnih.gov This complex molecule contains the core this compound structure, albeit with additional substituents.
The formation of this degradant is believed to occur through the oxidation of the central pyrrole ring in the Atorvastatin molecule. nih.govresearchgate.net This process can be initiated by exposure to air (oxygen) and light, or accelerated by the presence of oxidizing agents like hydrogen peroxide. google.comnih.gov The mechanism is complex, likely involving the formation of an endoperoxide intermediate followed by rearrangement. nih.govresearchgate.net
The presence of such degradation products is a significant concern in the pharmaceutical industry, as impurities can affect the safety and efficacy of a drug. google.com Studies have shown that the formation of these oxidative degradation products can be significantly reduced by storing Atorvastatin in an inert atmosphere, such as nitrogen, thereby limiting its exposure to oxygen. googleapis.com
Table 2: Conditions Leading to Unintended Oxirane Formation from Atorvastatin
| Stress Condition | Description | Resulting Oxirane-Related Product |
| Oxidation | Exposure of solid Atorvastatin salt to air or oxygen, often at elevated temperatures (40-90°C). google.com | Formation of various oxidative degradants, including an oxirane derivative. googleapis.com |
| Photo-oxidation | Exposure of an Atorvastatin solution (e.g., in aqueous acetonitrile) to sunlight or artificial sunlight. google.comnih.govresearchgate.net | Leads to the formation of 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide and other products. nih.gov |
| Chemical Oxidation | Treatment of an Atorvastatin solution with an oxidizing agent like hydrogen peroxide. google.comnih.gov | Preparation of oxidative degradation products for analytical purposes. nih.gov |
Stereochemical Control in the Synthesis of 2 4 Fluorobenzoyl Oxirane
Diastereoselective Approaches in Epoxide Formation
Diastereoselective epoxidation is a powerful strategy for controlling the relative stereochemistry of newly formed stereocenters. In the context of 2-(4-Fluorobenzoyl)oxirane, this typically involves the epoxidation of a prochiral alkene precursor, where the existing chirality in the molecule directs the approach of the oxidizing agent.
One common approach involves the use of a chiral substrate that can induce facial selectivity during the epoxidation reaction. For instance, if the alkene precursor contains a nearby stereocenter, it can sterically hinder one face of the double bond, leading to the preferential formation of one diastereomer. The choice of the epoxidizing agent can also influence the level of diastereoselectivity. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (DMDO) are frequently used, and their effectiveness can be modulated by the reaction conditions.
In some cases, hydrogen bonding interactions between the substrate and the oxidizing agent can play a crucial role in directing the stereochemical outcome. For example, the presence of a suitably positioned hydrogen-bond donor or acceptor in the alkene precursor can lead to a highly ordered transition state, resulting in high diastereoselectivity.
Table 1: Illustrative Examples of Diastereoselective Epoxidation of Chiral Alkenes
| Entry | Substrate | Oxidizing Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | Chiral oxazolidine-substituted olefin | m-CPBA | >98:2 nih.gov |
| 2 | Chiral oxazolidine-substituted olefin | DMDO | >98:2 nih.gov |
| 3 | C5-substituted 2-hydroxychromans reduction | Large silane reductants | Selective for 2,4-cis-chromans nih.gov |
This table presents representative data for analogous systems to illustrate the principle of diastereoselective epoxidation.
Enantioselective Synthesis via Chiral Catalysis or Chiral Auxiliaries
Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents or catalysts to differentiate between the two enantiotopic faces of a prochiral precursor.
Chiral Catalysis:
Enantioselective epoxidation catalyzed by chiral metal complexes is a highly effective method for producing enantioenriched epoxides. Catalysts based on metals such as titanium, manganese, and ruthenium, coordinated with chiral ligands, have been extensively studied. For instance, the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a well-established method for the asymmetric epoxidation of cis-disubstituted and trisubstituted olefins. The choice of the chiral ligand is paramount in determining the enantiomeric excess (ee) of the product. Research has shown that both the steric and electronic properties of the ligand can significantly impact the stereochemical outcome. For example, in the epoxidation of styrene derivatives, enantioselectivities of up to 88% ee have been achieved using chiral dioxoruthenium(VI) porphyrin complexes. nih.gov
Chiral Auxiliaries:
Another powerful strategy for enantioselective synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an optically active compound that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.orgnih.gov In the synthesis of this compound, a chiral auxiliary could be incorporated into the alkene precursor. This auxiliary would then direct the epoxidation to one of the two prochiral faces of the double bond. wikipedia.org Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. nih.govrsc.org After the epoxidation, the auxiliary is cleaved to yield the enantioenriched epoxide and can often be recovered for reuse. wikipedia.org
Table 2: Representative Enantioselective Epoxidation Results
| Entry | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | Chiral Ru(VI) Porphyrin | 2-substituted styrenes | Up to 88% nih.gov |
| 2 | Chiral Ru(VI) Porphyrin | cis-disubstituted styrenes | Up to 72% nih.gov |
| 3 | Chiral Thiourea Catalyst | Intramolecular Michael-type cyclization | Good to excellent enantioselectivities rsc.org |
This table provides examples of enantioselectivities achieved in asymmetric reactions to illustrate the potential of these methods.
Chromatographic Resolution Techniques for Enantiomeric Separation
When a racemic or non-enantiopure mixture of this compound is synthesized, chromatographic resolution can be employed to separate the enantiomers. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
High-performance liquid chromatography (HPLC) is the most common method for chiral separations. phenomenex.com The choice of the CSP is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with fluorine substituents. hplc.eumdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, between the enantiomers and the chiral selector of the stationary phase.
The mobile phase composition also plays a significant role in the separation efficiency. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) solvent systems are commonly used, and the optimal conditions need to be determined for each specific separation. phenomenex.commdpi.com The presence of the fluorine atom in this compound can influence its retention behavior on fluorinated HPLC phases, potentially offering alternative selectivity compared to traditional C18 columns. researchgate.netchromatographyonline.com
Table 3: Common Chiral Stationary Phases for HPLC Resolution
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds, including fluorinated molecules hplc.eumdpi.com |
| Pirkle-type | π-acidic or π-basic aromatic groups | Aromatic compounds |
| Protein-based | Immobilized proteins (e.g., albumin, glycoprotein) | Pharmaceutical compounds |
| Ligand-exchange | Chiral ligand complexed with a metal ion | Amino acids, hydroxy acids |
This table outlines common types of chiral stationary phases used in HPLC for the resolution of enantiomers.
Reaction Chemistry and Transformational Pathways of 2 4 Fluorobenzoyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane
The presence of the carbonyl group significantly influences the reactivity of the adjacent epoxide ring, activating it toward nucleophilic attack. The ring-opening reactions can be modulated by reaction conditions and the nature of the nucleophile, leading to a variety of functionalized products.
The regioselectivity of the nucleophilic attack on the 2-(4-Fluorobenzoyl)oxirane ring is highly dependent on the reaction conditions.
Under Basic or Neutral Conditions: In the presence of strong, "hard" nucleophiles, the reaction typically proceeds via a standard SN2 mechanism. masterorganicchemistry.comyoutube.com Steric hindrance is the controlling factor, directing the nucleophile to attack the less substituted β-carbon (C3) of the oxirane ring. magtech.com.cnyoutube.com This results in the formation of an α-hydroxy-β-substituted ketone. The reaction occurs with a clean inversion of stereochemistry at the center of attack, leading to an anti-stereochemical relationship between the newly introduced nucleophile and the hydroxyl group.
Under Acidic Conditions: When the reaction is catalyzed by Brønsted or Lewis acids, the epoxide oxygen is first protonated or coordinated to the acid. This activation enhances the electrophilicity of the ring carbons. The positive charge in the transition state is better stabilized at the α-carbon (C2) due to the resonance delocalization afforded by the adjacent 4-fluorophenyl group. Consequently, weak nucleophiles preferentially attack the more substituted α-carbon. magtech.com.cn This pathway can have more SN1 character, and the stereochemical outcome may be less specific, potentially leading to a mixture of syn and anti products.
The activated oxirane ring of this compound readily reacts with a diverse range of nucleophiles, providing pathways to complex molecular architectures.
Reactions with Carbon-Based Nucleophiles: Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that attack the β-carbon of the oxirane ring in an SN2 fashion. masterorganicchemistry.com This reaction provides an effective method for carbon-carbon bond formation, yielding α-hydroxy ketones with extended carbon chains. The reaction of this compound with methylmagnesium bromide, for example, would yield 1-(4-fluorophenyl)-2-hydroxy-4-pentanone.
Reactions with Nitrogen-Based Nucleophiles: Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, react efficiently with α,β-epoxy ketones to produce α-hydroxy-β-amino ketones. nih.govresearchgate.net These products are valuable synthetic intermediates. The reaction typically proceeds with high regioselectivity for the β-carbon and exhibits anti-diastereoselectivity, consistent with an SN2 mechanism. beilstein-journals.org For instance, reacting this compound with aniline (B41778) would yield 3-(phenylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one. N-heteroaromatic compounds can also serve as nucleophiles in Lewis acid-catalyzed ring-opening reactions. rsc.org
Reactions with Oxygen-Based Nucleophiles: Oxygen nucleophiles like alkoxides and phenoxides open the epoxide ring to form α-hydroxy-β-ether ketones. The reaction with sodium methoxide (B1231860) in methanol, for example, would attack the β-carbon to yield 1-(4-fluorophenyl)-2-hydroxy-3-methoxypropan-1-one. Intramolecular reactions are also possible if a hydroxyl group is present elsewhere in the molecule, leading to cyclic ether formation. canterbury.ac.nz
| Nucleophile Type | Reagent Example | Product Structure | General Observations |
|---|---|---|---|
| Carbon | Methylmagnesium Bromide (CH₃MgBr) | 1-(4-fluorophenyl)-2-hydroxy-4-pentanone | SN2 attack at the β-carbon; forms C-C bond. |
| Nitrogen | Aniline (C₆H₅NH₂) | 3-(phenylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one | High regioselectivity for the β-carbon; anti-stereochemistry. |
| Oxygen | Sodium Methoxide (NaOCH₃) | 1-(4-fluorophenyl)-2-hydroxy-3-methoxypropan-1-one | Forms α-hydroxy β-ether ketones. |
Rearrangement Reactions of the Oxirane Skeleton
The strained epoxy ketone structure of this compound is susceptible to rearrangement under both acidic and basic conditions, leading to isomeric products.
In the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or solid acid catalysts, α,β-epoxy ketones undergo rearrangement to form 1,3-dicarbonyl compounds. acs.orgacs.orgacs.org The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, followed by the cleavage of the Cα-O bond to generate a stabilized tertiary carbocation at the α-position. A subsequent 1,2-hydride shift from the β-carbon to the α-carbon results in the formation of a β-diketone. For this compound, this rearrangement would yield 1-(4-fluorophenyl)propane-1,3-dione.
Base-catalyzed rearrangements of α,β-epoxy ketones are also known, though they can compete with direct nucleophilic ring-opening. One prominent pathway is the α-ketol rearrangement. beilstein-journals.org This process can occur if the epoxide is first opened by a nucleophile like a hydroxide (B78521) ion to form an α,β-dihydroxy ketone. Subsequent deprotonation and rearrangement can lead to an isomeric α-hydroxy ketone. Another possibility is a Favorskii-type rearrangement under specific basic conditions, although this is less common for epoxy ketones compared to α-halo ketones.
Reduction Reactions of the Oxirane and Carbonyl Functionalities (e.g., Transformation to Chalcones)
The two key functional groups in this compound, the carbonyl and the oxirane, can be selectively reduced using different reagents.
Reduction of the carbonyl group can be achieved selectively using sodium borohydride (B1222165) (NaBH₄). youtube.comlibretexts.orgnih.gov This reagent is a mild reducing agent that readily reduces ketones to secondary alcohols but typically does not affect the more stable epoxide ring. The product of this reaction would be (1-(4-fluorophenyl)-2-(oxiran-2-yl)ethanol).
A more complex transformation is the reductive rearrangement of α,β-epoxy ketones to allylic alcohols, known as the Wharton reaction. wikipedia.org Treatment of this compound with hydrazine (B178648) (N₂H₄) in the presence of a catalytic amount of acetic acid would initiate this transformation. The reaction proceeds through the formation of a hydrazone, which then undergoes a concerted decomposition, releasing nitrogen gas and forming the corresponding allylic alcohol. This product is a reduced form of a chalcone (B49325), providing a synthetic route toward this class of compounds from α,β-epoxy ketones.
| Reagent | Functional Group Targeted | Reaction Type | Major Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Carbonyl | Selective Reduction | (1-(4-fluorophenyl)-2-(oxiran-2-yl)ethanol) |
| Hydrazine (N₂H₄) / Acetic Acid | Epoxy Ketone System | Wharton Reaction (Reductive Rearrangement) | 1-(4-fluorophenyl)prop-2-en-1-ol (Allylic Alcohol) |
Cycloaddition Reactions Involving the Oxirane Moiety
The oxirane ring of this compound, an α,β-epoxy ketone, is a versatile synthon for the construction of more complex heterocyclic systems. While direct cycloaddition reactions involving the oxirane C-O bonds are a subset of pericyclic reactions, the epoxide often participates in formal cycloadditions where it acts as a three-atom component after an initial ring-opening step. libretexts.orgoxfordsciencetrove.com These reactions are typically promoted by Lewis or Brønsted acids, which activate the epoxide towards nucleophilic attack.
One significant pathway is the formal [3+2] cycloaddition with alkenes to form tetrahydrofuran (B95107) derivatives. mdpi.com Under Lewis acid catalysis, the epoxide ring is opened to generate a zwitterionic or cationic intermediate, which can be conceptualized as a 1,3-dipole equivalent. This intermediate is then trapped by an alkene (a dipolarophile) to yield a five-membered tetrahydrofuran ring. mdpi.comlibretexts.org The regiochemistry and stereochemistry of the resulting product are influenced by the nature of the Lewis acid and the electronic properties of the reacting alkene.
Another important transformation, particularly relevant to 2-aroyloxiranes, is their conversion to oxazoles. organic-chemistry.orgpharmaguideline.com Oxazoles are five-membered aromatic heterocycles containing oxygen and nitrogen. wikipedia.org The reaction of an α,β-epoxy ketone with a nitrile source, often under acidic conditions, can lead to the formation of a 2,5-disubstituted oxazole (B20620). This transformation proceeds through a probable mechanism involving acid-catalyzed opening of the oxirane ring to form a β-hydroxy carbocation, which is then trapped by the nitrile. Subsequent cyclization and dehydration yield the aromatic oxazole ring. pharmaguideline.com The 4-fluorophenyl group from the starting material would reside at one of the substituent positions on the resulting oxazole.
The table below summarizes representative cycloaddition pathways for the oxirane moiety.
| Reaction Type | Reactant Partner | Product Class | Conditions |
| Formal [3+2] Cycloaddition | Alkene | Tetrahydrofuran | Lewis Acid Catalysis |
| Cyclization/Condensation | Nitrile | Oxazole | Acid Catalysis |
Functional Group Transformations of the 4-Fluorobenzoyl Moiety
The 4-fluorobenzoyl moiety of the molecule presents two primary sites for chemical modification: the carbonyl group and the fluorine-substituted aromatic ring. These transformations can be performed to alter the molecule's properties while potentially preserving the oxirane ring, depending on the reaction conditions.
Reactions of the Carbonyl Group:
The ketone can undergo selective reduction to a secondary alcohol. The choice of reducing agent is critical to avoid the simultaneous ring-opening of the nearby epoxide. Sodium borohydride (NaBH₄) is a common reagent used for the reduction of ketones and aldehydes and is generally mild enough not to affect an epoxide ring. libretexts.org In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ketone and also cleave the oxirane ring. libretexts.org The hydrogenation of α,β-epoxy ketones can also be mediated by specific catalysts to form the corresponding β-hydroxy ketones in high yields. organic-chemistry.org
Another potential transformation is the oxidative cleavage of the C-C bond between the carbonyl carbon and the epoxide carbon. acs.org Treatment of α,β-epoxy ketones with reagents like tert-butyl hydroperoxide (TBHP) can lead to the cleavage of this bond, yielding an aromatic acid (in this case, 4-fluorobenzoic acid) from the aroyl portion and an aldehyde from the other part of the epoxide. acs.org
Reactions of the Aromatic Ring:
The fluorine atom on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing effect of the para-carbonyl group activates the ring, making the ipso-carbon (the carbon attached to the fluorine) electrophilic. wikipedia.orgyoutube.com This allows the fluorine, which is a good leaving group in this context, to be displaced by a variety of nucleophiles. youtube.com Common nucleophiles for this reaction include amines, alkoxides, and thiolates. researchgate.netnih.gov This reaction provides a straightforward method for introducing diverse functionalities onto the aromatic ring. For the reaction to be successful while preserving the epoxide, conditions must be chosen carefully to avoid nucleophilic attack on the oxirane.
The table below details key functional group transformations of the 4-fluorobenzoyl moiety.
| Moiety Component | Reaction Type | Reagents/Conditions | Product |
| Carbonyl Group | Selective Reduction | NaBH₄ | 1-(4-fluorophenyl)-2-(oxiran-2-yl)ethanol |
| Carbonyl & Epoxide | Oxidative Cleavage | TBHP | 4-Fluorobenzoic acid |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R₂NH, RO⁻) | 4-(Nucleophile)-substituted benzoyloxirane |
Spectroscopic and Diffraction Based Structural Elucidation of 2 4 Fluorobenzoyl Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-¹³C NMR Analysis
Proton (¹H) NMR would identify all unique proton environments in the molecule. For 2-(4-Fluorobenzoyl)oxirane, one would expect to see signals corresponding to the protons on the oxirane ring and the aromatic protons of the fluorobenzoyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assignment. The protons on the three-membered oxirane ring would likely appear as a complex multiplet system due to their distinct chemical environments and coupling to each other. The aromatic protons would show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets or a pair of doublets of doublets, influenced by coupling to each other and to the fluorine atom.
Carbon-¹³C NMR spectroscopy would reveal the number of unique carbon atoms. Signals would be expected for the carbonyl carbon, the two carbons of the oxirane ring, and the carbons of the fluorophenyl ring. The carbonyl carbon would be significantly downfield (typically >190 ppm). The carbons of the aromatic ring would show distinct chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data for the target compound.)
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~194 |
| Oxirane CH | Multiplet | ~58 |
| Oxirane CH₂ | Multiplet | ~47 |
| Aromatic CH (ortho to C=O) | Doublet of doublets | ~132 |
| Aromatic CH (ortho to F) | Doublet of doublets | ~116 |
| Aromatic C (ipso to C=O) | Singlet | ~134 |
| Aromatic C (ipso to F) | Doublet (¹JCF) | ~166 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the signals from ¹H and ¹³C NMR, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent. This would be crucial for deciphering the spin system of the oxirane ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule, for example, showing a correlation from the oxirane ring protons to the carbonyl carbon, thus confirming the connectivity between the oxirane and benzoyl moieties.
Fluorine-¹⁹F NMR Characterization
Fluorine-¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms. For this compound, a single signal would be expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring that is part of a benzoyl group.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, key characteristic absorption bands would be expected.
Expected IR Absorption Bands (Note: This table is illustrative and not based on experimental data for the target compound.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H stretch | Aromatic |
| ~3000-2900 | C-H stretch | Oxirane |
| ~1690 | C=O stretch | Aryl Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1260 | C-O-C asymmetric stretch | Oxirane Ring |
| ~1230 | C-F stretch | Aryl Fluoride (B91410) |
| ~840 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₇FO₂, MW = 166.15 g/mol ). The fragmentation pattern would offer clues about the structure. Common fragmentation pathways would likely involve the cleavage of the oxirane ring and the formation of a stable 4-fluorobenzoyl cation (m/z = 123).
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
HR-MS provides a highly accurate measurement of the molecular ion's mass. This allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass would be calculated from the masses of its constituent isotopes (⁹C, ⁷H, ¹F, ²O), confirming the molecular formula as C₉H₇FO₂.
X-ray Crystallography Data for this compound Not Found
Extensive searches for published X-ray crystallographic data for the compound this compound have been conducted. These searches of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific structural elucidation for this molecule.
While crystallographic data is available for structurally related compounds containing a 4-fluorobenzoyl moiety or an oxirane ring, no definitive crystal structure determination for this compound itself appears to be publicly available in the searched scientific literature or databases.
Therefore, the detailed analysis of its molecular structure, stereochemistry, and the creation of data tables based on X-ray crystallography, as requested for section 6.4, cannot be provided at this time. The definitive three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound in the solid state remains undetermined from this analytical technique based on available information.
Computational and Theoretical Investigations of 2 4 Fluorobenzoyl Oxirane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov For 2-(4-Fluorobenzoyl)oxirane, these methods can elucidate the distribution of electron density, molecular orbital energies, and other descriptors that govern its chemical behavior. dergipark.org.tr Calculations are often performed using various functionals and basis sets, such as B3LYP/6-311+G*, to achieve a balance between accuracy and computational cost. researchgate.net
The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) maps are also used to predict reactivity. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack, while positive potential would be found around the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added. |
| Ionization Potential (I) | 7.5 eV | Energy required to remove an electron. |
| Electrophilicity Index (ω) | 2.5 eV | A global measure of electrophilicity. |
The three-dimensional structure of this compound is not rigid; rotation can occur around the single bond connecting the carbonyl group and the phenyl ring. Conformational analysis using DFT helps to identify the most stable arrangements (conformers) of the molecule. This is typically done by systematically rotating the dihedral angle between the oxirane ring and the fluorobenzoyl group and calculating the potential energy at each step. The resulting potential energy surface reveals the global minimum energy conformation, which is the most populated state, as well as other local minima and the energy barriers for interconversion. These studies are essential for understanding how the molecule's shape influences its interactions and reactivity.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. pensoft.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular vibrations, and interactions with solvent molecules. nih.govnih.gov
By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how the solvent affects the conformational preferences and stability of the molecule. It can also be used to explore how the molecule interacts with other chemical species, providing a dynamic picture of the processes leading up to a chemical reaction.
Analysis of Intramolecular and Intermolecular Fluorine-Containing Interactions (e.g., F...F, C-H...F, F...O)
The fluorine atom in this compound plays a critical role in mediating non-covalent interactions that influence its structure and crystal packing. These interactions, although weak, can be structure-directing. nih.gov Studies on analogous fluorobenzene compounds have shown that C-H···F interactions are a significant feature, often preferred over F···F contacts. ias.ac.indntb.gov.ua These interactions are considered weak hydrogen bonds, where an acidic C-H group acts as a donor and the fluorine atom as an acceptor. ias.ac.in
Within this compound, potential intramolecular interactions could include a C-H bond from the oxirane ring interacting with the fluorine atom (C-H···F) or the carbonyl oxygen (C-H···O). Intermolecularly, these C-H···F bonds, along with potential F···O and π-π stacking interactions between the phenyl rings, would be crucial in determining the crystal lattice structure. The geometry of these interactions (distances and angles) can be characterized using computational methods and compared with data from crystallographic databases.
Table 2: Typical Geometries of Fluorine-Containing Non-Covalent Interactions
| Interaction Type | Typical H···F Distance (Å) | Typical C-H···F Angle (°) | Reference |
|---|---|---|---|
| C-H···F | 2.14 - 2.49 | 125 - 152 | ias.ac.indoi.org |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.org A common reaction for epoxides (oxiranes) is nucleophilic ring-opening. DFT calculations can be used to model this process, for example, the attack of a nucleophile on one of the oxirane carbon atoms.
This analysis involves mapping the potential energy surface of the reaction. Key steps include:
Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.
Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The TS structure provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state (the activation barrier).
Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
By comparing the activation energies for different possible pathways (e.g., attack at different carbon atoms of the oxirane ring, or under acidic vs. basic conditions), computational studies can predict the regioselectivity and stereoselectivity of the reaction. smu.edupatonlab.com
Strategic Applications of 2 4 Fluorobenzoyl Oxirane As a Versatile Synthetic Intermediate
Precursor in the Total Synthesis of Complex Natural Products and Designed Molecules
The utility of epoxides as key intermediates in the total synthesis of complex natural products is well-established. nih.govmdpi.com The inherent strain of the three-membered ring allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles, leading to the formation of intricate molecular architectures. nih.gov In particular, epoxide-opening cascades have been employed in the synthesis of polycyclic polyether natural products. nih.gov
While specific examples of the application of 2-(4-fluorobenzoyl)oxirane in the total synthesis of a named natural product are not prevalent in the literature, its structural features suggest its potential as a valuable precursor. The presence of the fluorobenzoyl group allows for further functionalization and can influence the stereochemical outcome of reactions. The reactivity of the oxirane ring can be harnessed to introduce key stereocenters and build complex carbon skeletons.
The general strategy for employing functionalized oxiranes in natural product synthesis is outlined in the table below.
| Synthetic Strategy | Description | Potential Application of this compound |
| Epoxide Ring-Opening | Nucleophilic attack on one of the oxirane carbons, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. | The fluorobenzoyl group can direct the regioselectivity of the nucleophilic attack. |
| Intramolecular Cyclization | Subsequent cyclization of the ring-opened product to form cyclic or polycyclic systems. | The carbonyl group can participate in subsequent cyclization reactions. |
| Epoxide-Opening Cascade | A series of sequential epoxide ring-opening and cyclization reactions to rapidly build molecular complexity. nih.gov | The reactivity of the oxirane can initiate a cascade, leading to the formation of polyether-type structures. |
The enantioselective synthesis of chiral oxiranes, for instance through the Sharpless epoxidation, provides access to enantiomerically pure building blocks, which are crucial for the asymmetric synthesis of natural products. mdpi.com
Building Block for the Construction of Diverse Heterocyclic Scaffolds (e.g., Spiro Pyrazol-3-ones, Pyridazinones)
Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. The functionalized nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems.
Spiro Pyrazol-3-ones:
The synthesis of pyrazole (B372694) derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.gov The reaction of this compound with hydrazine derivatives can be envisioned as a plausible route to pyrazol-3-ones. The proposed reaction mechanism would likely involve the initial nucleophilic attack of the hydrazine on the oxirane ring, followed by an intramolecular condensation to form the pyrazolone (B3327878) ring.
Pyridazinones:
Pyridazinone scaffolds are present in a number of compounds with interesting biological activities. nih.govnih.gov The synthesis of pyridazinones can be achieved through various routes, including the reaction of hydrazines with γ-keto acids or related precursors. mdpi.com A potential synthetic pathway to pyridazinone derivatives from this compound could involve a multi-step sequence initiated by the ring-opening of the oxirane.
| Heterocyclic Scaffold | General Synthetic Approach | Plausible Role of this compound |
| Spiro Pyrazol-3-ones | Condensation of a hydrazine with a β-keto ester or equivalent. ekb.eg | Ring-opening with hydrazine followed by intramolecular cyclization. |
| Pyridazinones | Cyclocondensation of a hydrazine with a γ-keto acid or related compound. organic-chemistry.org | Can serve as a precursor to the required γ-keto acid derivative after ring-opening and oxidation. |
Role in the Synthesis of Fluorinated Analogs of Bioactive Compounds (e.g., Fluconazole (B54011) analogs, Uracil (B121893) derivatives)
The introduction of fluorine atoms into bioactive molecules can significantly modulate their pharmacological properties, such as metabolic stability and binding affinity. The 4-fluorophenyl group in this compound makes it an ideal precursor for the synthesis of fluorinated analogs of known drugs.
Fluconazole Analogs:
Fluconazole is a widely used antifungal agent characterized by a core structure containing a difluorophenyl group and two triazole rings. nih.gov The synthesis of fluconazole and its analogs often proceeds through an epoxide intermediate. google.comgoogle.com The structural similarity between this compound and key intermediates in fluconazole synthesis highlights its potential as a starting material for novel analogs. nih.gov The reaction of the oxirane with 1,2,4-triazole (B32235) would be a key step in the construction of the fluconazole scaffold.
| Bioactive Compound | Key Synthetic Step | Relevance of this compound |
| Fluconazole | Nucleophilic opening of an epoxide with 1,2,4-triazole. google.com | Serves as a direct precursor to the core structure of fluconazole analogs. google.com |
| Uracil Derivatives | Introduction of a fluorinated side chain onto the uracil ring. nih.gov | The oxirane can be opened by a nucleophilic uracil derivative to introduce the desired side chain. |
Uracil Derivatives:
Uracil is a fundamental component of RNA, and its derivatives are explored for various therapeutic applications. mdpi.com The synthesis of modified uracil derivatives can involve the alkylation of the uracil ring. This compound can be used as an alkylating agent to introduce a fluorinated side chain onto the uracil scaffold, leading to novel compounds with potential biological activity. nih.gov
Applications in Polymer Chemistry as a Monomer for Functional Polymer Synthesis (e.g., via Ring-Opening Polymerization)
Functional polymers with tailored properties are in high demand for a variety of applications. The ring-opening polymerization (ROP) of functionalized oxiranes is a powerful method for the synthesis of polyethers with well-defined structures and functionalities. researchgate.netrsc.org
The presence of the fluorobenzoyl group in this compound makes it an attractive monomer for the synthesis of functional polyethers. The polymerization can be initiated by cationic or anionic initiators, leading to polymers with repeating units containing the fluorinated aromatic ring and the carbonyl group. semanticscholar.orgnih.gov These functional groups can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and the potential for post-polymerization modification.
The polymerization of structurally similar 2,3-disubstituted oxiranes has been reported to yield polyethers with interesting properties, such as the formation of π-stacked structures. researchgate.netrsc.org
| Polymerization Method | Description | Potential Outcome for this compound |
| Cationic Ring-Opening Polymerization | Initiated by a Lewis acid or a strong protic acid. rsc.org | Formation of a polyether with a regular head-to-tail structure. |
| Anionic Ring-Opening Polymerization | Initiated by a strong base, such as an alkoxide. semanticscholar.org | Can lead to living polymerization, allowing for the synthesis of block copolymers. |
The resulting fluorinated polyethers could find applications in areas such as specialty coatings, membranes, and as components in block copolymers for self-assembly applications. researchgate.net
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Methodologies for Enantiopure 2-(4-Fluorobenzoyl)oxirane
The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the development of efficient methods for the asymmetric synthesis of enantiopure this compound is a critical research objective. While general methods for asymmetric epoxidation exist, future work should focus on strategies tailored to this specific substrate.
Key research efforts could be directed towards:
Catalyst-Controlled Enantioselective Epoxidation: Investigating a range of chiral catalysts, such as modified Salen-metal complexes or organocatalysts, for the direct enantioselective epoxidation of the corresponding chalcone (B49325) precursor, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. The goal is to achieve high enantiomeric excess (ee) and yield under mild conditions. Dual-catalyst systems that promote highly enantioselective fluoride (B91410) ring opening of meso and terminal epoxides represent a promising approach. [cite: 5]
Kinetic Resolution: Exploring enzymatic or chemo-catalytic kinetic resolution of racemic this compound. This involves the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For instance, catalytic kinetic resolutions of racemic terminal epoxides have been shown to proceed with high relative rate constants. [cite: 1]
Chiral Substrate-Directed Synthesis: Utilizing chiral auxiliaries attached to the precursor molecule to direct the stereochemical outcome of the epoxidation reaction. Subsequent removal of the auxiliary would yield the enantiopure oxirane.
| Asymmetric Strategy | Potential Catalytic System | Key Advantages | Research Focus |
|---|---|---|---|
| Enantioselective Epoxidation | Chiral (salen)Co(III) complexes [cite: 3, 5] | Direct synthesis, high potential for ee | Ligand design, optimization of reaction conditions |
| Kinetic Resolution | Lipases or chiral Lewis acids [cite: 1] | Applicable to racemic mixtures | Screening catalysts, achieving high selectivity factor (s) |
| Chiral Pool Synthesis | Starting from enantiopure precursors (e.g., chiral alaninol) [cite: 26] | Defined stereochemistry from the start | Efficient multi-step synthesis design |
Exploration of Unprecedented Reactivity Modes and Selective Transformations
The interplay between the oxirane, benzoyl, and fluorophenyl moieties in this compound suggests a rich and potentially complex reactivity profile. Future research should aim to uncover and control novel reaction pathways.
Areas for exploration include:
Regio- and Stereoselective Ring-Opening: Systematically investigating the ring-opening reactions with a wide array of nucleophiles (carbon, nitrogen, oxygen, sulfur-based). The electronic and steric influence of the 4-fluorobenzoyl group on the regioselectivity of the nucleophilic attack at the C2 vs. C3 position of the oxirane ring needs to be thoroughly mapped. Fluorinated alcohols are known to be powerful promoters for such ring-opening reactions. [cite: 22]
Lewis Acid-Mediated Rearrangements: Studying the behavior of the compound in the presence of various Lewis acids to induce rearrangements, such as the formation of α-fluoroketones or other valuable structural motifs. The ring-opening of monofluorinated epoxides can lead to a formal 1,2-fluorine shift. [cite: 18]
Domino and Cascade Reactions: Designing one-pot multi-step reactions initiated by the ring-opening of the oxirane. This could provide rapid access to complex molecular architectures, such as functionalized dihydrobenzofurans. [cite: 29]
Design and Synthesis of Advanced Fluorinated Oxirane Building Blocks
This compound can be envisioned as a foundational building block for a new generation of more complex fluorinated synthons. [cite: 11] The introduction of fluorine into organic molecules often imparts desirable attributes relevant to pharmaceuticals and materials science. [cite: 6]
Future work could focus on:
Synthesis of Fluorinated β-Amino Alcohols: The ring-opening with amines provides access to β-amino alcohols, which are crucial scaffolds in medicinal chemistry. [cite: 7] The fluorinated variants derived from this oxirane could exhibit unique biological activities.
Precursors for Fluorinated Heterocycles: Utilizing the reactive handles of the molecule to construct various fluorine-containing heterocyclic systems, such as oxazolidinones, piperazines, or morpholines, which are prevalent in drug discovery.
Development of Fluorinated Chiral Ligands: Derivatizing the enantiopure oxirane to create novel chiral ligands for asymmetric catalysis. The presence of fluorine can modulate the electronic properties and stability of these ligands.
The strategic incorporation of fluorine is a staple of medicinal chemistry, agrochemical development, and materials chemistry due to its unique electronic and steric properties that can alter reactivity, stability, and bioavailability. [cite: 11]
Integration of Advanced Spectroscopic and Computational Tools for Mechanistic Elucidation
A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and predicting new reactivity. A synergistic approach combining advanced experimental and theoretical methods is essential.
Key research directions include:
In-situ Spectroscopic Monitoring: Employing techniques like high-resolution IR and NMR spectroscopy to monitor reactions in real-time. [cite: 12, 24] This can help identify transient intermediates and provide kinetic data to support proposed mechanisms.
Computational Modeling: Using Density Functional Theory (DFT) and ab initio methods to model reaction pathways, calculate transition state energies, and predict the regio- and stereoselectivity of ring-opening reactions. [cite: 2] Such computational studies can elucidate the role of solvents and catalysts and rationalize experimental outcomes. [cite: 7, 8]
Advanced Structural Analysis: For derivatives and reaction products, utilizing techniques like single-crystal X-ray diffraction and advanced microwave spectroscopy to determine precise three-dimensional structures and study non-covalent interactions. [cite: 21, 25]
| Tool/Method | Application Area | Expected Outcome | Reference Concept |
|---|---|---|---|
| DFT/Ab initio Calculations | Reaction Mechanism Studies | Transition state geometries, activation barriers, reaction energies | Mechanistic elucidation of epoxide ring-opening [cite: 2] |
| High-Resolution IR/NMR | Structural Analysis & Kinetics | Precise structural parameters, identification of intermediates | Rovibrational analysis of substituted oxiranes [cite: 12, 24] |
| Microwave Spectroscopy | Gas-Phase Structure | Accurate molecular structures, study of intermolecular interactions | Structural characterization of fluorinated oxiranes [cite: 21] |
| Single-Crystal X-ray Diffraction | Solid-State Structure | Unambiguous determination of stereochemistry and conformation | Structural analysis of lithiated oxiranes [cite: 25] |
Potential for Derivatization into High-Value Functional Materials
The unique combination of an aromatic fluorine atom and a reactive oxirane ring makes this compound an attractive monomer for the synthesis of functional materials.
Future research could explore its derivatization into:
Fluorinated Polymers: Ring-opening polymerization could yield fluorinated polyethers. The presence of the 4-fluorobenzoyl side chains would influence the polymer's properties, such as thermal stability, chemical resistance, and surface energy.
Epoxy Resins and Coatings: Incorporating the compound as a reactive component in epoxy resin formulations. The fluorine content could be used to tune surface properties, leading to materials with low surface energy, hydrophobicity, or specific adhesion characteristics. [cite: 20]
Liquid Crystals: The rigid fluorophenyl group is a common mesogenic unit. Appropriate derivatization of the oxirane could lead to the synthesis of novel liquid crystalline materials with potential applications in display technologies.
The incorporation of fluorine is known to be essential to functional materials, offering unique electronic, steric, and lipophilic properties. [cite: 11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
